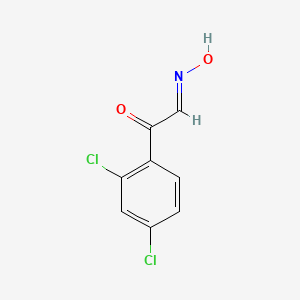

(2,4-dichlorophenyl)(oxo)acetaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds akin to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime involves converting oximes to carbonyl compounds under specific conditions. For instance, oximes have been converted to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave-irradiated conditions, showcasing a method that is neutral, mild, and eco-friendly (Kim et al., 2010).

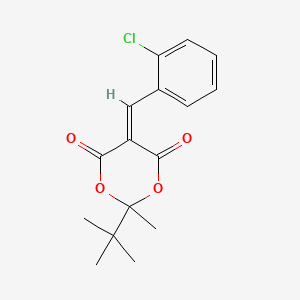

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, such as acetaldehyde, can be analyzed through reactions under certain conditions, indicating significant effects on product formation (Soong et al., 1995). This provides insights into the structural dynamics and stability of the compound.

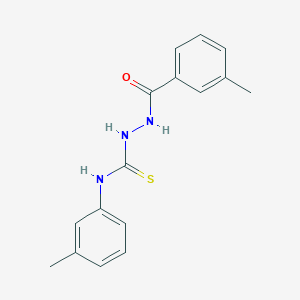

Chemical Reactions and Properties

Chemical reactions involving oximes, including their conversion and oxidative addition, reveal intricate details about their chemical properties. For example, acetone oxime reacts with certain clusters to give bridging oximato clusters, resulting from oxidative addition with O-H bond cleavage, indicating a complex chemical behavior that underscores the reactivity of oximes in various chemical environments (Deeming et al., 1990).

Physical Properties Analysis

The physical properties of (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, although not directly reported in available literature, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different physical contexts, such as its boiling point, melting point, and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of oxime compounds, including (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, are characterized by their reactivity towards other chemical agents. This includes their role in synthesizing cyclic acetals and their reactions under basic conditions, offering a glimpse into the versatility and wide-ranging applications of these compounds in chemical synthesis and industry (Barbasiewicz & Mąkosza, 2006).

科学的研究の応用

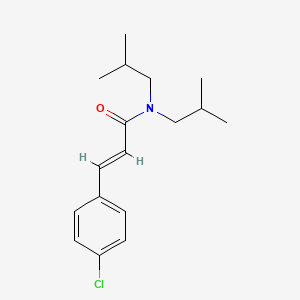

Biomass Conversion

A study by Wegenhart and Abu‐Omar (2010) discusses a solvent-free method for making dioxolane and dioxane from biomass-derived glycerol and furfural, catalyzed by an oxorhenium(V) oxazoline complex. This method's efficiency in condensing diols and aldehydes underlines the potential of such catalysts in biomass conversion, pointing towards sustainable chemical synthesis routes using renewable resources (Wegenhart & Abu‐Omar, 2010).

Photocatalytic Oxidation

Research by Arai et al. (2008) demonstrates the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under both fluorescent and visible light. This indicates the potential application of such photocatalysts in air purification and environmental remediation, showcasing the compound's role in degrading volatile organic compounds (Arai et al., 2008).

Electrochemical Reactivity

Pierożyński and Conway (2002) explored the electrochemical reactivity of small aliphatic oximes on platinum surfaces, revealing insights into the adsorption and reduction behaviors of these compounds. Such studies are crucial for understanding electrochemical processes and designing more efficient electrocatalysts for applications in energy conversion and storage (Pierożyński & Conway, 2002).

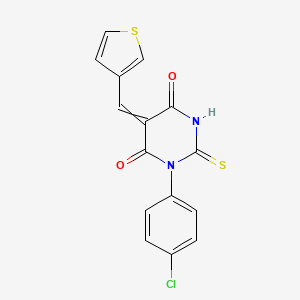

Conversion to Carbonyl Compounds

Kim et al. (2010) highlighted a method for converting oximes to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiation. This process is noted for its mild and eco-friendly conditions, offering a versatile approach in organic synthesis for generating carbonyl compounds from oximes (Kim et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2E)-1-(2,4-dichlorophenyl)-2-hydroxyiminoethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-5-1-2-6(7(10)3-5)8(12)4-11-13/h1-4,13H/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMDFQFZPLWFBE-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)